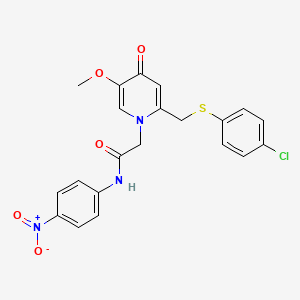

2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5S/c1-30-20-11-24(12-21(27)23-15-4-6-16(7-5-15)25(28)29)17(10-19(20)26)13-31-18-8-2-14(22)3-9-18/h2-11H,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFVSVVCUVQKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-nitrophenyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of a chlorophenyl thioether, methoxy group, and nitrophenyl substituent is significant for its biological activity. The structural representation can be summarized as follows:

- Core Structure : Pyridine ring with a methoxy and thioether substitution.

- Functional Groups : Chlorophenyl and nitrophenyl groups that may influence pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include:

- Thioether Formation : Reaction of 4-chlorobenzenethiol with a suitable electrophile.

- Acetamide Coupling : Introduction of the nitrophenylacetamide moiety to the pyridine scaffold.

- Final Purification : Crystallization or chromatography to obtain pure compound.

Antitumor Activity

Recent studies have indicated that similar pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to our target have shown IC50 values in the micromolar range against human cancer cell lines, indicating potential as anticancer agents .

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | |

| Compound B | HeLa | 15.0 | |

| Target Compound | A549 | TBD | Current Study |

Anti-inflammatory Activity

In vitro assays have demonstrated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes like COX-1 and COX-2. This suggests that our compound may also possess similar mechanisms of action.

Antimicrobial Activity

Research indicates that derivatives with thioether linkages show enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as nitro may enhance this activity by increasing the compound's lipophilicity and membrane permeability.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the pyridine ring:

- Chlorophenyl Group : Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Methoxy Group : May contribute to increased solubility and stability.

- Nitrophenyl Group : Acts as an electron-withdrawing group, which can enhance reactivity towards biological targets.

Case Studies

- Antitumor Efficacy : A study on related compounds demonstrated selective cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can lead to improved therapeutic indices .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways, enhancing their potential as chemotherapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, synthesis, and inferred biological relevance:

*Calculated from molecular formula C₂₁H₁₈ClN₃O₅S.

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s pyridinone core is distinct from thiazolo-pyridazine () or pyrazole-thiazole systems (). Pyridinones are known for redox activity and hydrogen-bonding capacity, which may enhance target binding .

Substituent Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to the morpholino group in or the thiophene in . This could increase stability in biological environments but reduce solubility . The chlorophenylthio methyl group offers moderate lipophilicity, contrasting with the hydrophilic piperazine in or the bulky styryl groups in .

Maleimide cyclization () and acetylation () are alternative routes for analogs.

Biological Relevance: Compounds with nitro groups (e.g., ) are frequently explored as antimicrobials due to nitroreductase activation in pathogens .

Research Findings and Data

Physicochemical Properties:

- Solubility : The methoxy group in the target compound may improve water solubility compared to methyl or thiophene substituents in .

Inferred Bioactivity:

- Antimicrobial Activity : Nitroaryl acetamides () show efficacy against Plasmodium spp. and bacteria, suggesting the target compound may act via similar nitroreductase-mediated mechanisms .

- Cytotoxicity: Thiazole and pyridinone derivatives often exhibit low cytotoxicity in mammalian cells, as seen in ’s azepane-containing analog .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction parameters?

The compound can be synthesized via multi-step organic reactions, including thioether formation, pyridone ring functionalization, and acetamide coupling. Key steps involve:

- Thioether linkage : Reacting 4-chlorobenzenethiol with a bromomethylpyridone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .

- Acetamide coupling : Using EDC/HOBt or DCC-mediated coupling of the pyridone carboxylic acid derivative with 4-nitroaniline .

- Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly influence yields (reported up to 72% for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- 1H NMR : Identify tautomeric forms (amine/imine equilibrium) via NH proton signals (δ 10.10–13.30 ppm) and aromatic substituents .

- X-ray crystallography : Resolve pyridone ring conformation and intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and amide NH groups) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How should researchers handle solubility challenges during in vitro assays?

- Solvent selection : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media (<0.1% DMSO final concentration).

- Surfactants : For hydrophobic aggregates, add 0.01% Tween-80 to improve dispersion .

Advanced Research Questions

Q. How does the tautomeric equilibrium (amine vs. imine) influence bioactivity, and how can it be experimentally modulated?

- Impact on binding : The 50:50 amine:imine ratio (observed in NMR) may affect target affinity, as imine forms could enhance π-π stacking with aromatic residues in enzymes .

- Modulation strategies : Adjust pH (imidazole buffers) or use stabilizing agents (e.g., crown ethers) to favor a specific tautomer. Computational modeling (DFT) can predict dominant forms under physiological conditions .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Use orthogonal assays (e.g., MTT for cytotoxicity and fluorescence-based enzymatic assays) to confirm activity thresholds.

- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .

- Structural analogs : Compare activity of derivatives (e.g., nitro-to-cyano substitutions) to isolate pharmacophoric features .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.